molecular formula C17H20N2 B1504853 (3S)-1-Benzyl-3-phenylpiperazine CAS No. 502482-38-4

(3S)-1-Benzyl-3-phenylpiperazine

Cat. No.: B1504853
CAS No.: 502482-38-4
M. Wt: 252.35 g/mol
InChI Key: KMOQMXILLUBOJL-QGZVFWFLSA-N
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Description

(3S)-1-Benzyl-3-phenylpiperazine is a useful research compound. Its molecular formula is C17H20N2 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3S)-1-benzyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOQMXILLUBOJL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680226
Record name (3S)-1-Benzyl-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502482-38-4
Record name (3S)-1-Benzyl-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3S)-1-Benzyl-3-phenylpiperazine (BPP) is a compound of significant interest in pharmacology due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as a modulator of neurotransmitter systems. This article provides a comprehensive overview of the biological activity associated with BPP, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BPP is a piperazine derivative characterized by the presence of a benzyl group at one nitrogen atom and a phenyl group at the third carbon of the piperazine ring. Its stereochemistry, specifically the (3S) configuration, plays a crucial role in its biological activity. The molecular formula for BPP is C17_{17}H22_{22}N, with a molecular weight of approximately 254.37 g/mol.

Neurotransmitter Modulation

BPP has been shown to influence various neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates that BPP can enhance dopamine release while inhibiting its reuptake, suggesting stimulant properties akin to other psychoactive substances. These interactions are critical for understanding its potential use in treating conditions like depression and anxiety disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Dopamine ReleaseIncreases dopamine levels in synaptic cleft
Reuptake InhibitionInhibits dopamine reuptake
Serotonin InteractionModulates serotonin receptors
Antiviral ActivityModerate activity against certain viruses

The mechanisms through which BPP exerts its biological effects are multifaceted:

Case Study 1: Neuropharmacological Evaluation

A study conducted on the effects of BPP on animal models demonstrated significant anxiolytic effects when administered at varying dosages. Behavioral tests indicated reduced anxiety-like behaviors in treated subjects compared to controls. This suggests potential applicability in treating anxiety disorders.

Case Study 2: Antiviral Activity Assessment

In vitro studies have shown that certain piperazine derivatives exhibit moderate antiviral activity against viruses such as Coxsackievirus B2 (CVB-2). While specific data on BPP's antiviral efficacy is sparse, structural similarities with other active compounds suggest it may possess similar properties .

Future Directions for Research

Given the promising pharmacological profile of BPP, future research should focus on:

  • Clinical Trials : Conducting well-designed clinical trials to evaluate the efficacy and safety of BPP in humans.
  • Mechanistic Studies : Further elucidating the specific mechanisms by which BPP interacts with neurotransmitter systems.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the BPP structure affect its biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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